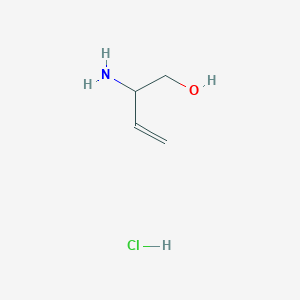![molecular formula C25H27N3O5S B2682536 1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-29-4](/img/structure/B2682536.png)
1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a molecule would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. It might involve reactions such as nucleophilic substitution, ring formation, and functional group interconversion .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of the molecule would be influenced by the functional groups present. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the sulfonyl group could potentially be reduced or oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of the molecule would be influenced by its structure and functional groups. These properties could include its solubility, melting point, boiling point, and stability .Scientific Research Applications
Antibacterial Properties
1,3,4-oxadiazole derivatives have demonstrated notable antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized a series of compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles with antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Corrosion Inhibition
In a study conducted by Ammal et al. (2018), 1,3,4-oxadiazole derivatives were assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. Their results indicated effective protective layer formation on the mild steel surface (Ammal et al., 2018).
Crystal Structure Analysis
Research by Kumara et al. (2017) focused on the crystal structure of 1,3,4-oxadiazole derivatives. They conducted density functional theory (DFT) calculations to understand the reactive sites of these molecules, highlighting their potential for various applications (Kumara et al., 2017).
Enzymatic Activity Studies
A study by Khalid et al. (2016) explored the effects of synthesized 1,3,4-oxadiazole derivatives against butyrylcholinesterase (BChE) enzyme. This research included molecular docking studies to understand the binding affinity and ligand orientation in BChE's active sites, which is significant for developing therapeutic agents (Khalid et al., 2016).
Mesomorphic and Photo-Luminescent Properties
A study by Han et al. (2010) investigated the phase behaviors and photo-luminescent properties of 1,3,4-oxadiazole derivatives. They found that these compounds exhibited cholesteric mesophases and strong blue fluorescence emission, which is relevant for materials science and optoelectronic applications (Han et al., 2010).
Anticancer Activity
Research by Redda and Gangapuram (2007) focused on the synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their studies showed moderate cytotoxicity in MCF-7 breast cancer cell lines, indicating the potential therapeutic application of these compounds (Redda & Gangapuram, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-4-31-19-7-5-18(6-8-19)24-26-25(33-27-24)23-17(3)21-15-20(9-10-22(21)32-23)34(29,30)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGIXOZBFFACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCC(CC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)

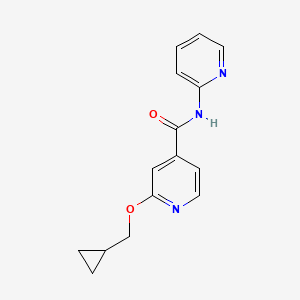

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)

![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682465.png)
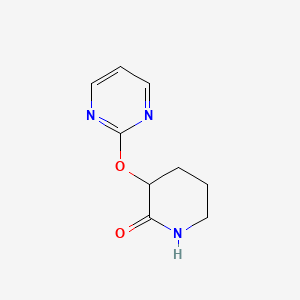
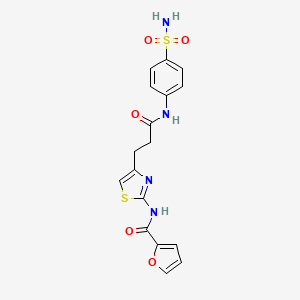
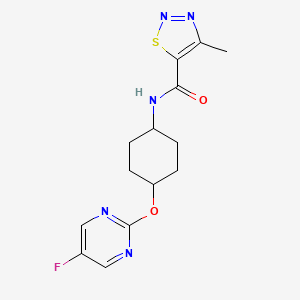
![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)
